2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methylphenyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidin-4-one derivative featuring a 3-ethyl group, a 7-phenyl substituent, and an N-(4-methylphenyl)acetamide side chain. The pyrrolo-pyrimidine core is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The ethyl and phenyl substituents likely enhance lipophilicity and π-π stacking interactions, while the 4-methylphenyl acetamide group contributes to hydrogen bonding and target selectivity.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-26-15-24-21-19(17-7-5-4-6-8-17)13-27(22(21)23(26)29)14-20(28)25-18-11-9-16(2)10-12-18/h4-13,15H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAHXTYBCLVZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions One common approach is the condensation of a pyrrole derivative with a pyrimidine precursor under acidic or basic conditionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The target compound’s pyrrolo[3,2-d]pyrimidine core is distinct from thieno-pyrimidine () and pyridazine () systems. These differences influence electronic properties and binding affinity. For example, the sulfur atom in thieno-pyrimidine may enhance polar interactions compared to the nitrogen-rich pyrrolo-pyrimidine .
Substituent Effects: 3-Ethyl vs. 3-Chlorophenyl (): The ethyl group in the target compound likely increases lipophilicity compared to the electron-withdrawing 4-chlorophenyl group in , which may affect solubility and membrane permeability . N-(4-Methylphenyl)acetamide vs.
Synthetic Routes :
Table 2: Comparative Physicochemical Properties
Key Findings:
- Melting Points: The thieno-pyrimidine derivative () melts at 143–145°C, suggesting moderate crystallinity. The fluorinated compound in has a higher melting point (302–304°C), indicating strong intermolecular forces due to halogenation .
- Spectral Signatures : The target compound’s acetamide C=O stretch (~1,730 cm⁻¹) and aromatic proton shifts (δ 7.3–7.5) would align with analogs in and .
Research Implications
Structure-Activity Relationships (SAR) :
- The 7-phenyl group in the target compound may enhance target binding compared to smaller substituents (e.g., methyl in ) by occupying hydrophobic pockets .
- The 4-methylphenyl acetamide side chain could reduce metabolic degradation relative to ester-containing analogs () .
Pharmacological Potential: Pyrrolo-pyrimidine cores are associated with kinase inhibition (e.g., JAK2, EGFR). Fluorinated analogs () exhibit higher molecular weights and LogP values, which may improve blood-brain barrier penetration but increase toxicity risks .
Synthetic Challenges :
- Regioselective functionalization of the pyrrolo-pyrimidine core (e.g., avoiding N- vs. O-acetylation) remains a hurdle, as seen in ’s acetylation protocol .
Biological Activity
The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methylphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its interactions with various biological targets, synthesis methods, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core that is known for its ability to interact with multiple biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine |
| Functional Groups | Acetamide and ethyl substituents |
| Molecular Weight | 430.5 g/mol |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that compounds with similar structures often exhibit promising results in preclinical models for diseases such as cancer and autoimmune disorders.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in critical metabolic pathways. For instance, it has been observed that similar pyrrolo derivatives can act as inhibitors of dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis.
- Receptor Modulation : Interaction studies suggest that this compound may also modulate receptor activities that are pivotal in cellular signaling pathways.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds related to the pyrrolo[3,2-d]pyrimidine structure:
- Anticancer Activity : A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibited significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 20 µM depending on the specific derivative used .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. These compounds showed a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cell cultures .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrolo Core : The initial step involves cyclization reactions between appropriate pyrimidine and pyrrole derivatives under acidic or basic conditions.
- Functionalization : Subsequent steps introduce the acetamide and ethyl groups through nucleophilic substitution reactions.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1. **N-(4-bromophenyl)-2-{3-ethyl-4-oxo...} | Structure | Exhibits potential kinase inhibitory activity |
| 2. **N-(3-acetylphenyl)-2-{...} | Structure | Known for anti-inflammatory properties |
| 3. **N6-methylpyrido[2,3-d]pyrimidine... | Structure | High affinity for DHFR |
Q & A
Basic: What are the key steps for synthesizing the pyrrolo[3,2-d]pyrimidine core in this compound?
The synthesis involves a multi-step approach:
- Core Formation : Cyclization of precursors like ethyl acetoacetate and isothiocyanates under reflux conditions to construct the pyrrolo[3,2-d]pyrimidine scaffold .
- Functionalization : Introduction of substituents (e.g., ethyl, phenyl, acetamide groups) via nucleophilic substitution or coupling reactions. For example, the acetamide moiety is added using N-(4-methylphenyl)acetamide in the presence of a coupling agent like EDCI .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the final product .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Temperature Control : Lowering reaction temperatures during cyclization (e.g., 0–5°C) minimizes side reactions .
- Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) enhances regioselectivity in substitution steps .
- In Situ Monitoring : Employing TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: Which spectroscopic methods are critical for confirming structural integrity?
- NMR : H and C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, ethyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO requires m/z 428.18) .
- IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm) and amide bands (N–H at ~3300 cm) .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., confirming dihedral angles between aromatic rings) .
- Isotopic Labeling : Use N-labeled intermediates to track nitrogen environments in complex heterocycles .
Basic: What biological targets have been reported for this compound?
- Cytotoxicity : IC = 15 µM against MCF-7 breast cancer cells via intercalation or topoisomerase inhibition .
- Enzyme Inhibition : Moderate COX-2 inhibition (IC = 20 µM) compared to NSAIDs like celecoxib (IC = 0.04 µM) .
- Receptor Binding : Potential interaction with adenosine receptors due to structural similarity to purine analogs .
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
-
Substituent Effects :
Substituent Position Activity Change Ethyl → Propyl 3-position Reduced solubility, increased lipophilicity Phenyl → Fluorophenyl 7-position Enhanced COX-2 selectivity -
Bioisosteric Replacement : Replace acetamide with sulfonamide to improve metabolic stability .
Basic: What functionalization reactions are feasible post-synthesis?
- Oxidation : Convert ethyl groups to carboxylic acids using KMnO/HSO .
- Reduction : LiAlH-mediated reduction of carbonyls to alcohols .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 7-position .
Advanced: How can computational models predict regioselectivity in substitution reactions?
- Reaction Path Search : Use quantum mechanics (QM) tools (e.g., GRRM) to map transition states and identify low-energy pathways .
- Machine Learning : Train models on PubChem data to predict reaction outcomes based on electronic parameters (e.g., Hammett σ values) .
Basic: How is purity assessed, and what stability issues arise during storage?
- Purity : HPLC (C18 column, acetonitrile/water) with >95% purity threshold .
- Stability :
- Degradation in DMSO (>1 week) due to hygroscopicity; use lyophilized form for long-term storage .
- Light sensitivity: Store in amber vials at -20°C .
Advanced: How can contradictory bioassay results (e.g., COX-2 vs. LOX-5 inhibition) be reconciled?
- Selectivity Profiling : Use kinase panels (e.g., Eurofins) to rule off-target effects .
- Docking Simulations : AutoDock Vina to compare binding poses in COX-2 (PDB: 3LN1) vs. LOX-5 (PDB: 3V99) .
- Metabolite Screening : LC-MS to identify active metabolites that may contribute to observed discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
